Analytical Characterization and Bioconjugation Workflows for 6-Isothiocyanato-1H-indazole
Analytical Characterization and Bioconjugation Workflows for 6-Isothiocyanato-1H-indazole
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to rigorously characterize novel electrophilic building blocks. 6-Isothiocyanato-1H-indazole is a highly versatile compound. By combining the privileged indazole scaffold—a motif ubiquitous in kinase inhibitors—with a reactive isothiocyanate group, this molecule serves as a potent covalent modifier and bioconjugation probe.
To utilize this compound effectively, researchers must establish a foundational understanding of its physiochemical properties, specifically the distinction between its exact mass and molecular weight. This technical guide provides a comprehensive breakdown of these metrics, alongside self-validating protocols for High-Resolution Mass Spectrometry (HRMS) and protein bioconjugation.
Physiochemical Profiling: Exact Mass vs. Molecular Weight
In analytical chemistry, conflating molecular weight with exact mass is a common source of error during mass spectrometry (MS) characterization.
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Molecular Weight (Average Mass): This is the weighted average of the masses of all isotopes of the elements in the molecule, based on their natural abundance. It is the value used for macroscopic stoichiometric calculations (e.g., weighing out molar equivalents on a balance).
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Exact Mass (Monoisotopic Mass): This is the mass calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 14N , 32S ). Because mass spectrometers separate individual ions based on their specific mass-to-charge ratio ( m/z ), HRMS targets the exact mass, not the molecular weight.
The core structure of 1H-indazole is C7H6N2 . Substituting the hydrogen at the 6-position with an isothiocyanate group ( −N=C=S ) yields the chemical formula C8H5N3S .
Using the IUPAC standard atomic weights , we can calculate these values precisely.
Quantitative Mass Data Summary
| Property | Value | Derivation / Notes |
| Chemical Formula | C8H5N3S | 1H-indazole core + isothiocyanate substitution |
| Molecular Weight | 175.21 g/mol | Calculated using average atomic weights: C(12.011), H(1.008), N(14.007), S(32.06) |
| Monoisotopic Exact Mass | 175.0204 Da | Calculated using exact isotopic masses: 12C (12.0000), 1H (1.0078), 14N (14.0031), 32S (31.9721) |
| [M+H]+ Exact Mass | 176.0277 Da | Monoisotopic mass + proton ( 1H+ exact mass = 1.0073 Da) |
| Isotopic Signature | M+2 Peak (~4.5%) | Driven by the natural abundance of the 34S isotope |
High-Resolution Mass Spectrometry (HRMS) Protocol
To validate the synthesis or procurement of 6-isothiocyanato-1H-indazole, HRMS is required. The presence of sulfur provides a distinct isotopic signature (an M+2 peak at m/z 178.0235) that serves as an internal confirmation of the molecular formula.
Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Step-by-Step HRMS Workflow
This protocol is designed as a self-validating system; mass accuracy must fall within < 5 ppm of the theoretical [M+H]+ to confirm identity.
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Sample Preparation: Dissolve 1 mg of 6-isothiocyanato-1H-indazole in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
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Causality: Formic acid lowers the pH, ensuring an abundance of protons in the solution. This drives efficient protonation during Electrospray Ionization (ESI+), maximizing the signal for the [M+H]+ ion.
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Instrument Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap mass analyzer .
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Causality: Sub-ppm mass accuracy relies on a freshly calibrated electric field within the Orbitrap trap; skipping this step invalidates the exact mass measurement.
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Injection & Ionization: Inject 2 µL of the sample into the LC-HRMS system. Run an isocratic flow (0.3 mL/min) directly into the ESI source.
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Data Acquisition & Validation: Set the resolution to 120,000 at m/z 200. Extract the chromatogram for m/z 176.0277.
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Self-Validation: Check the spectrum for the M+2 peak at m/z 178.0235. If the intensity of this peak is approximately 4.5% of the base peak, the presence of sulfur is confirmed, validating the isothiocyanate functional group.
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Electrophilic Reactivity & Bioconjugation
The primary utility of 6-isothiocyanato-1H-indazole lies in its reactivity. The central carbon of the isothiocyanate group is highly electrophilic and reacts readily with nucleophiles. In biological systems, it exhibits high selectivity for unprotonated primary amines (such as the ϵ -amino group of lysine residues), forming a stable, covalent thiourea linkage.
Fig 2. Covalent bioconjugation pathway forming a stable thiourea linkage.
Step-by-Step Covalent Labeling Protocol
This protocol utilizes intact protein MS to self-validate the conjugation efficiency.
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Buffer Exchange: Exchange your target protein (e.g., 1 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.5, using a centrifugal filter unit (10 kDa MWCO).
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Causality: The pKa of a lysine side chain is ~10.5. At physiological pH (7.4), nearly all lysines are protonated ( −NH3+ ) and non-nucleophilic. Raising the pH to 8.5 deprotonates a sufficient fraction of the amines to drive the reaction forward, while avoiding the rapid aqueous hydrolysis of the isothiocyanate that occurs at pH > 9.0.
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Reagent Preparation: Dissolve 6-isothiocyanato-1H-indazole in anhydrous DMSO to a concentration of 10 mM.
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Causality: Isothiocyanates degrade in moisture. Using anhydrous DMSO prevents premature hydrolysis of the electrophile before it encounters the protein.
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Conjugation Reaction: Add 10 molar equivalents of the indazole compound to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation. Incubate at room temperature for 2 hours in the dark.
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Purification & Validation: Remove unreacted small molecules using a PD-10 desalting column.
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Self-Validation: Analyze the purified conjugate via Intact Protein LC-MS. You should observe a mass shift of +175.0204 Da per conjugation event. If the intact mass shows a shift of +193.03 Da instead, it indicates the isothiocyanate hydrolyzed to an amine prior to conjugation, flagging a failed reaction.
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References
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Atomic weights of the elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry URL:[Link]
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Indazole: A Privileged Scaffold in Medicinal Chemistry Source: PubChem (National Center for Biotechnology Information) URL:[Link]
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Bioconjugate Techniques (Third Edition) Source: ScienceDirect (Elsevier) URL:[Link]
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Mass Spectrometry: The Orbitrap Mass Analyzer Source: Analytical Chemistry URL:[Link]
